molecular formula C19H28N2O3 B5796704 1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

Cat. No.: B5796704
M. Wt: 332.4 g/mol
InChI Key: KNVDJQGQMUGXTK-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Attachment of the 2,2-dimethylpropanoyl group: This can be done through acylation reactions using reagents like acid chlorides or anhydrides.

    Introduction of the methoxy and methyl groups on the phenyl ring: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-dimethylpropanoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
  • 1-(2,2-dimethylpropanoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
  • 1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-chlorophenyl)piperidine-4-carboxamide

Uniqueness

1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-13-6-7-16(24-5)15(12-13)20-17(22)14-8-10-21(11-9-14)18(23)19(2,3)4/h6-7,12,14H,8-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVDJQGQMUGXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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